MJN228

Vue d'ensemble

Description

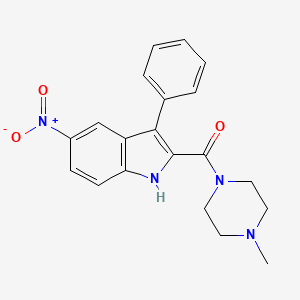

MJN228 est un composé organique synthétique connu pour son rôle de ligand sélectif de la protéine liant les lipides, la nucléobindine 1 (NUCB1). Il a une formule moléculaire de C20H20N4O3 et un poids moléculaire de 364,4 g/mol . Le this compound est principalement utilisé en recherche scientifique pour étudier les voies métaboliques des lipides et le rôle de la NUCB1 dans les cellules .

Applications De Recherche Scientifique

MJN228 is widely used in scientific research due to its ability to selectively bind to nucleobindin 1. Some of its applications include:

Chemistry: this compound is used to study lipid-binding proteins and their interactions with various ligands.

Biology: It helps in understanding the role of NUCB1 in lipid metabolic pathways and cellular processes.

Medicine: this compound is used in research to explore potential therapeutic targets for diseases related to lipid metabolism.

Industry: The compound is used in the development of biochemical assays and screening tools for drug discovery.

Mécanisme D'action

Target of Action

MJN228, also known as (4-methylpiperazin-1-yl)-(5-nitro-3-phenyl-1H-indol-2-yl)methanone, is a selective ligand for the lipid-binding protein nucleobindin 1 (NUCB1) . NUCB1 is a protein that plays a crucial role in various cellular processes, including lipid metabolism .

Mode of Action

This compound interacts with NUCB1 by blocking the binding of the probe arachidonoyl ethanolamide-diazirine . This interaction occurs with an IC50 value of 3.3 µM, indicating a strong affinity between this compound and NUCB1 . It prevents probe binding to NUCB1 in Neuro2a cells at concentrations as low as 10 µM .

Biochemical Pathways

The interaction of this compound with NUCB1 affects lipid metabolic pathways in cells . By inhibiting NUCB1, this compound can disrupt the normal functioning of these pathways, leading to changes in the cellular lipid profile .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in lipid metabolism. Treatment of Neuro2a cells with this compound produced substantial reductions in lipid probe enrichment of NUCB1 . This suggests that this compound can significantly alter the lipid content within cells by modulating the activity of NUCB1 .

Analyse Biochimique

Biochemical Properties

MJN228 plays a significant role in biochemical reactions by interacting with the lipid-binding protein nucleobindin 1 (NUCB1). It blocks the binding of the probe arachidonoyl ethanolamide-diazirine to NUCB1 with an IC50 value of 3.3 µM . This interaction prevents probe binding to NUCB1 in Neuro2a cells at concentrations as low as 10 µM . The compound’s ability to inhibit lipid probe binding to NUCB1 highlights its potential in modulating lipid metabolic pathways and influencing lipid-related biochemical processes.

Cellular Effects

This compound exerts notable effects on various types of cells and cellular processes. In Neuro2a cells, treatment with this compound at a concentration of 25 µM produced substantial reductions in lipid probe enrichment of NUCB1, resulting in a 3-5-fold decrease . This compound influences cell function by perturbing lipid metabolic pathways, which can impact cell signaling pathways, gene expression, and cellular metabolism. The ability of this compound to modulate lipid metabolism underscores its potential in studying lipid-related cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to the lipid-binding protein nucleobindin 1 (NUCB1). By blocking the binding of the probe arachidonoyl ethanolamide-diazirine, this compound inhibits the interaction between NUCB1 and lipid probes . This inhibition disrupts the hydrolytic and oxidative metabolism of endocannabinoids in cells, leading to changes in lipid metabolic pathways . The compound’s ability to modulate enzyme activity and gene expression at the molecular level highlights its potential as a tool for studying lipid metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, with a shelf life of up to 4 years when stored at -20°C . In vitro studies have shown that this compound can maintain its inhibitory effects on lipid probe binding to NUCB1 over extended periods

Metabolic Pathways

This compound is involved in lipid metabolic pathways by interacting with the lipid-binding protein nucleobindin 1 (NUCB1). This interaction perturbs the hydrolytic and oxidative metabolism of endocannabinoids in cells . The compound’s ability to modulate lipid metabolic pathways highlights its potential in studying the regulation of lipid metabolism and its impact on cellular processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the lipid-binding protein nucleobindin 1 (NUCB1). The compound’s selective binding to NUCB1 influences its localization and accumulation within cells . Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with nucleobindin 1 (NUCB1). This interaction directs the compound to specific cellular compartments where NUCB1 is localized . The ability of this compound to target specific subcellular compartments highlights its potential as a tool for studying the spatial regulation of lipid metabolism and its impact on cellular function.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le MJN228 est synthétisé par une série de réactions chimiques impliquant la formation d'un cycle pipérazine et l'introduction d'un groupe nitro sur un échafaudage indole. Les étapes clés incluent :

Formation du cycle pipérazine : La synthèse commence par la formation du cycle pipérazine en faisant réagir de la 1-méthylpipérazine avec des matières premières appropriées dans des conditions contrôlées.

Introduction du groupe nitro : Le groupe nitro est introduit sur le cycle indole par des réactions de nitration en utilisant de l'acide nitrique ou d'autres agents de nitration.

Réactions de couplage : La dernière étape consiste à coupler les dérivés de la pipérazine et de l'indole pour former le composé souhaité, le this compound.

Méthodes de production industrielle : La production industrielle de this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le composé est généralement produit sous forme de solide cristallin et stocké à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions : Le MJN228 subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le groupe nitro du this compound peut être réduit en un groupe amino en utilisant des agents réducteurs tels que le dihydrogène en présence d'un catalyseur.

Réactifs et conditions courants :

Oxydation : Des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des agents réducteurs comme le dihydrogène avec un catalyseur au palladium ou le borohydrure de sodium.

Substitution : Divers nucléophiles ou électrophiles selon la substitution souhaitée.

Principaux produits :

Produits d'oxydation : Dérivés oxydés de this compound.

Produits de réduction : Dérivés aminés de this compound.

Produits de substitution : Dérivés d'indole ou de pipérazine substitués.

4. Applications de la recherche scientifique

Le this compound est largement utilisé en recherche scientifique en raison de sa capacité à se lier sélectivement à la nucléobindine 1. Parmi ses applications, on peut citer :

Chimie : Le this compound est utilisé pour étudier les protéines liant les lipides et leurs interactions avec divers ligands.

Biologie : Il contribue à comprendre le rôle de la NUCB1 dans les voies métaboliques des lipides et les processus cellulaires.

Médecine : Le this compound est utilisé en recherche pour explorer des cibles thérapeutiques potentielles pour les maladies liées au métabolisme des lipides.

5. Mécanisme d'action

Le this compound exerce ses effets en se liant sélectivement à la protéine liant les lipides, la nucléobindine 1. Cette liaison inhibe l'interaction de la NUCB1 avec ses ligands naturels, perturbant ainsi les voies métaboliques des lipides dans les cellules. L'inhibition se produit avec une valeur de CI50 de 3,3 µM . Les cibles moléculaires et les voies impliquées comprennent le métabolisme hydrolytique et oxydatif des endocannabinoïdes .

Composés similaires :

KML110 : Un autre ligand de la nucléobindine 1, similaire en structure et en fonction au this compound.

Unicité du this compound : Le this compound est unique en raison de sa forte sélectivité et de sa puissance de liaison à la nucléobindine 1. Il a été démontré qu'il réduisait considérablement l'enrichissement de la sonde lipidique de la NUCB1 dans les cellules Neuro2a, ce qui en fait un outil précieux dans la recherche sur le métabolisme des lipides .

Comparaison Avec Des Composés Similaires

KML110: Another ligand for nucleobindin 1, similar in structure and function to MJN228.

Uniqueness of this compound: this compound is unique due to its high selectivity and potency in binding to nucleobindin 1. It has been shown to produce substantial reductions in lipid probe enrichment of NUCB1 in Neuro2a cells, making it a valuable tool in lipid metabolism research .

Propriétés

IUPAC Name |

(4-methylpiperazin-1-yl)-(5-nitro-3-phenyl-1H-indol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-22-9-11-23(12-10-22)20(25)19-18(14-5-3-2-4-6-14)16-13-15(24(26)27)7-8-17(16)21-19/h2-8,13,21H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSWPPPBUQFKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.